Triacetoxyscirpenol

Description

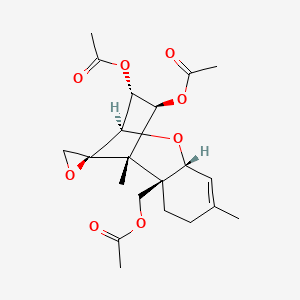

Structure

3D Structure

Properties

CAS No. |

4297-61-4 |

|---|---|

Molecular Formula |

C21H28O8 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,10R,11S)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1 |

InChI Key |

YWQOKOBRSAAKTG-AMTHWPQPSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

Pictograms |

Acute Toxic |

Synonyms |

3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene triacetoxyscirpenol |

Origin of Product |

United States |

Foundational & Exploratory

Triacetoxyscirpenol in Cereals: A Technical Guide to Natural Occurrence, Biosynthesis, and Analysis

Foreword for the Research Community

Triacetoxyscirpenol (TAS), a type A trichothecene mycotoxin, represents a significant, albeit often overlooked, contaminant in global cereal production. While its close congeners, such as T-2 toxin and deoxynivalenol (DON), have garnered considerable regulatory and research attention, TAS possesses potent toxicological properties that warrant a deeper understanding within the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in cereals, delving into its biosynthetic origins, the factors influencing its proliferation, robust analytical methodologies for its detection, and its toxicological significance. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of TAS contamination, from field to laboratory.

The Chemical and Toxicological Profile of this compound

This compound is a sesquiterpenoid mycotoxin characterized by the core 12,13-epoxytrichothec-9-ene skeleton. This epoxide group is a critical structural feature responsible for its biological activity and toxicity[1]. As a type A trichothecene, it is distinguished from type B trichothecenes by the absence of a ketone group at the C-8 position[2].

The primary mechanism of TAS toxicity is the inhibition of eukaryotic protein synthesis[1]. This occurs through its binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby disrupting the elongation step of translation. This fundamental disruption of protein synthesis leads to a cascade of downstream cellular effects, including apoptosis (programmed cell death), cell cycle arrest, and the activation of stress-related signaling pathways. In Jurkat T cells, the closely related diacetoxyscirpenol (DAS) has been shown to activate caspases 3, 8, and 9, leading to apoptosis. The toxic effects of TAS manifest in animals as growth retardation, reproductive disorders, immunosuppression, feed refusal, and vomiting[3].

While specific LD50 values for this compound are not extensively documented, data for the closely related and more frequently studied diacetoxyscirpenol (DAS) and T-2 toxin provide an indication of its high toxicity. For instance, the LD50 values for T-2 toxin in male mice are reported as 10.5 mg/kg (oral), 5.2 mg/kg (intraperitoneal), 2.1 mg/kg (subcutaneous), and 4.2 mg/kg (intravenous)[4]. Type A trichothecenes like T-2 toxin are estimated to be roughly ten times more toxic to mammals than DON[2]. Given its structural similarity, TAS is considered to be one of the more toxic naturally occurring trichothecenes[5].

Biosynthesis of this compound in Fusarium

The production of this compound is a complex, multi-step enzymatic process orchestrated by a cluster of genes known as the TRI genes in Fusarium species. The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a primary metabolite, and proceeds through a series of oxygenation and acetylation reactions.

The biosynthetic pathway leading to TAS can be summarized as follows:

-

From Calonectrin to 3,15-Diacetoxyscirpenol: The precursor calonectrin is hydroxylated at the C-4 position by a cytochrome P450 monooxygenase encoded by the Tri13 gene, forming 3,15-diacetoxyscirpenol.

-

Acetylation to this compound: An acetyltransferase encoded by the Tri7 gene then acetylates the C-4 hydroxyl group of 3,15-diacetoxyscirpenol to produce 3,4,15-triacetoxyscirpenol (TAS).

It is important to note that in some Fusarium species, TAS is a precursor to another trichothecene, 4,15-diacetoxyscirpenol (DAS), through deacetylation at the C-3 position by an esterase encoded by the Tri8 gene.

Caption: Biosynthetic pathway of this compound (TAS).

Natural Occurrence in Cereals

This compound is produced by several species of the genus Fusarium, which are common pathogens of cereal crops worldwide. The primary producing species include Fusarium langsethiae, F. poae, and F. sambucinum[5]. These fungi can infect a wide range of cereals, leading to contamination of grains with TAS and other mycotoxins.

The presence and concentration of TAS in cereals are influenced by a complex interplay of environmental, agricultural, and biological factors.

Fungal Proliferation and Environmental Factors

Fusarium species thrive in moderate to warm temperatures and high humidity. Weather conditions during critical stages of plant growth, particularly during flowering (anthesis), are crucial for fungal infection and subsequent mycotoxin production. Wet and warm conditions during this period can lead to severe outbreaks of Fusarium head blight (FHB) in small grain cereals like wheat and barley, and ear rot in maize, resulting in significant mycotoxin contamination[6].

Agricultural Practices

Certain agricultural practices can influence the risk of Fusarium infection and TAS contamination:

-

Crop Rotation: Continuous cultivation of susceptible crops, such as wheat after maize, can lead to a buildup of Fusarium inoculum in the soil and crop residues, increasing the risk of infection in the subsequent crop.

-

Tillage Practices: Reduced tillage or no-till farming can leave infected crop residues on the soil surface, which can serve as a primary source of inoculum for the following season.

-

Fungicide Application: The timely application of appropriate fungicides can help to control Fusarium infection and reduce mycotoxin levels. However, the efficacy of fungicides can be variable depending on the timing of application, the specific Fusarium species present, and environmental conditions.

Quantitative Occurrence Data

The occurrence of this compound and its related compound, diacetoxyscirpenol (DAS), has been reported in various cereals globally. However, data specifically for TAS is less abundant compared to other major trichothecenes. Often, analytical methods target DAS, or results are reported for a group of type A trichothecenes.

| Cereal | Country/Region | Compound | Concentration Range (µg/kg) | Reference |

| Wheat | Romania | Diacetoxyscirpenol (DAS) | Up to 176.3 | [7] |

| Oats | United Kingdom | Diacetoxyscirpenol (DAS) | Detected in 2 out of 7 samples | [8] |

| Maize-based products | Poland | Diacetoxyscirpenol (DAS) | Detected in a few samples near the limit of quantification | [9] |

| Wheat | Iran | T-2 toxin (as an indicator of Type A trichothecenes) | 7.9 to 65.9 | [10] |

| Barley | Iran | T-2 toxin (as an indicator of Type A trichothecenes) | 18.3 (average) | [10] |

| Oats and Barley | Europe | T-2 and HT-2 toxins | Frequently contaminated at high levels | [11] |

Analytical Methodology: A Step-by-Step Protocol for LC-MS/MS Analysis

The accurate and sensitive detection of this compound in complex cereal matrices requires sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.

Experimental Protocol: Extraction and Clean-up

This protocol is a generalized procedure and may require optimization based on the specific cereal matrix and available instrumentation.

1. Sample Preparation:

- Mill a representative sample of the cereal grain to a fine powder (e.g., to pass a 1 mm sieve).

- Homogenize the milled sample thoroughly.

2. Extraction:

- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

- Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v).

- Shake vigorously for 60-90 minutes at room temperature using a mechanical shaker.

- Centrifuge the mixture at ≥ 3000 x g for 5-10 minutes.

3. Clean-up (Dispersive Solid-Phase Extraction - dSPE):

- Transfer a portion of the supernatant (e.g., 4 mL) to a dSPE tube containing a mixture of sorbents. A common combination is magnesium sulfate (MgSO₄) for water removal, primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like lipids.

- Vortex the tube for 1-2 minutes.

- Centrifuge at high speed (e.g., 9000 x g) for 5-10 minutes.

- The resulting supernatant is the cleaned extract.

4. Final Preparation for LC-MS/MS:

- Transfer an aliquot of the cleaned extract (e.g., 1 mL) to a new tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

- Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., methanol/water 50:50 v/v).

- Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using two mobile phases is common:

-

A: Water with a modifier like 5 mM ammonium acetate or 0.1% formic acid.

-

B: Methanol or acetonitrile with the same modifier.

-

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for trichothecenes.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for TAS and monitoring for characteristic product ions after fragmentation.

-

MRM Transitions: Specific precursor/product ion pairs for TAS need to be determined and optimized on the instrument.

-

Caption: A typical workflow for the analysis of this compound in cereals by LC-MS/MS.

Regulatory Landscape and Future Perspectives

Currently, there are no specific maximum levels for this compound in cereals in major regulatory jurisdictions such as the European Union and the United States. Regulatory efforts have primarily focused on other trichothecenes like deoxynivalenol (DON), T-2 toxin, and HT-2 toxin.

The European Union has established maximum levels for DON and guidance values for the sum of T-2 and HT-2 toxins in various cereal and food products[12]. As of July 2024, new or lowered maximum levels for DON and T-2/HT-2 toxins have come into force in the EU[13][14]. The U.S. Food and Drug Administration (FDA) has also set advisory levels or guidance for DON in human and animal foods[15].

The lack of specific regulations for TAS does not diminish its potential risk to human and animal health. The co-occurrence of multiple mycotoxins in cereals is common, and the synergistic or additive toxic effects of these mixtures are a growing concern. As analytical methods become more advanced and capable of detecting a wider range of mycotoxins, it is plausible that regulatory focus may expand to include other significant trichothecenes like TAS.

Future research should focus on:

-

Comprehensive Occurrence Surveys: More extensive monitoring of TAS in a wider variety of cereals and geographical regions is needed to accurately assess human and animal exposure.

-

Toxicological Studies: In-depth toxicological studies are required to establish a more complete toxicity profile for TAS, including chronic toxicity and its effects in combination with other mycotoxins.

-

Development of Resistant Cultivars: Breeding for resistance to Fusarium infection in cereal crops remains a key strategy for mitigating mycotoxin contamination[2].

Conclusion

This compound is a potent trichothecene mycotoxin that poses a potential threat to the safety of our cereal supply. A thorough understanding of its biosynthesis, the factors driving its natural occurrence, and robust analytical methods for its detection are paramount for effective risk assessment and management. While regulatory attention has been directed towards other mycotoxins, the scientific community must continue to investigate the prevalence and toxicology of TAS to ensure the protection of public and animal health. This guide serves as a foundational resource to support these critical research endeavors.

References

-

Völkl, A., et al. (2010). Isolation and Characterization of a New Less-Toxic Derivative of the Fusarium Mycotoxin Diacetoxyscirpenol after Thermal Treatment. Journal of Agricultural and Food Chemistry, 58(15), 8861-8867. (URL: [Link])

-

Wu, W., et al. (2020). Type A Trichothecene Diacetoxyscirpenol-Induced Emesis Corresponds to Secretion of Peptide YY and Serotonin in Mink. Toxins, 12(7), 428. (URL: [Link])

-

SciSpace. Diacetoxyscirpenol | 511 Publications | 9047 Citations. (URL: [Link])

-

Alshannaq, A., & Yu, J. H. (2017). Type B Trichothecenes in Cereal Grains and Their Products: Recent Advances on Occurrence, Toxicology, Analysis and Post-Harvest Decontamination Strategies. Foods, 6(11), 94. (URL: [Link])

-

S´nie˙zyñska, P., et al. (2014). An LC-IT-MS/MS-Based Method to Determine Trichothecenes in Grain Products. Food Analytical Methods, 7(5), 1018-1029. (URL: [Link])

-

AB SCIEX. (2010). Simultaneous Analysis of 10 Mycotoxins in Crude Extracts of Different Types of Grains by LC-MS/MS. (URL: [Link])

-

Proctor, R. H., et al. (2018). Trichothecenes in Cereal Grains. Annual Review of Phytopathology, 56, 1-20. (URL: [Link])

-

R-Biopharm Rhône Ltd. Current EU Mycotoxin Legislation. (URL: [Link])

-

Ksenija, N. (2018). Maximum permitted levels of mycotoxins in food: EU vs. USA. Arhiv za farmaciju, 68(4), 229-241. (URL: [Link])

-

Pleadin, J., et al. (2019). Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions. Current Issues in Molecular Biology, 33, 121-136. (URL: [Link])

-

Lee, J., et al. (2021). Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS. Food Science and Technology, 41(Suppl 2), 646-653. (URL: [Link])

-

Quiles, J. M., et al. (2020). Searching for the Fusarium spp. Which Are Responsible for Trichothecene Contamination in Oats. Using Metataxonomy to Compare the Distribution of Toxigenic Species in Fields from Spain and the UK. Toxins, 12(11), 689. (URL: [Link])

-

Agilent Technologies. (2012). LC/MS/MS of Trichothecenes and Zearalenone in Wheat Using Different Sample Prep Methods. (URL: [Link])

-

Ueno, Y., et al. (1983). Toxicological features of T-2 toxin and related trichothecenes. Fundamental and Applied Toxicology, 3(4), 216-220. (URL: [Link])

-

European Commission. (2024). Commission Regulation (EU) 2024/1756 of 25 June 2024 amending and correcting Regulation (EU) 2023/915 on maximum levels for certain contaminants in food. Official Journal of the European Union, L, 2024/1756. (URL: [Link])

-

Kos, J., et al. (2022). Worldwide occurrence of T-2 and HT-2 toxins in oats and barley. Food Control, 131, 108420. (URL: [Link])

-

R-Biopharm Rhône. (2024). Updated EU and US Legislative Limits for Fusarium Mycotoxins: What You Need to Know. (URL: [Link])

-

Arseni, L., et al. (2023). Occurrence of Types A and B Trichothecenes in Cereal Products Sold in Romanian Markets. Foods, 12(14), 2758. (URL: [Link])

-

Riazipour, M., et al. (2012). Survey of T-2 Toxin Present in Cereals Destined for Human Consumption. Jundishapur Journal of Microbiology, 5(3), 497-501. (URL: [Link])

-

Dr. Bata Ltd. (2023). T-2 Toxin Investigation in Cereals and Complete Feed Around the World. (URL: [Link])

-

Little Pro. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (URL: [Link])

-

National Farmers' Union. (2024). EU changes to maximum limits for mycotoxins in cereals and cereal products. (URL: [Link])

-

ResearchGate. Classification of LD 50 based on dose range. (URL: [Link])

-

German Federal Institute for Risk Assessment (BfR). Legal regulations on mycotoxins in food and feed. (URL: [Link])

-

U.S. Food and Drug Administration. (2000). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. (URL: [Link])

-

Kramer, H. J., et al. (1996). Conversion factors estimating indicative chronic no-observed-adverse-effect levels from short-term toxicity data. Regulatory Toxicology and Pharmacology, 23(3), 249-255. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trichothecenes in Cereal Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Toxicological features of T-2 toxin and related trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type A Trichothecene Diacetoxyscirpenol-Induced Emesis Corresponds to Secretion of Peptide YY and Serotonin in Mink - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Legal regulations on mycotoxins in food and feed - BfR [bfr.bund.de]

- 13. Updated EU and US Legislative Limits for Fusarium Mycotoxins: What You Need to Know - Food & Feed Analysis [food.r-biopharm.com]

- 14. nfuonline.com [nfuonline.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Fusarium Species Producing Triacetoxyscirpenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacetoxyscirpenol (TAS), also known as Diacetoxyscirpenol (DAS), is a potent Type A trichothecene mycotoxin produced by several species within the globally significant fungal genus Fusarium. As potent inhibitors of eukaryotic protein synthesis, trichothecenes like TAS pose a considerable threat to food safety and animal health due to their frequent contamination of agricultural commodities.[1] This guide provides a comprehensive technical overview of the primary Fusarium species responsible for TAS production, the intricate genetic and biochemical pathways governing its synthesis, and field-proven methodologies for its isolation, cultivation, and analysis. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as an in-depth resource for professionals engaged in mycotoxin research, diagnostics, and the development of mitigation strategies.

Introduction to this compound and the Fusarium Genus

The genus Fusarium comprises a vast and diverse group of filamentous fungi, many of which are notorious plant pathogens causing significant economic losses in agriculture worldwide.[2][3] These fungi are responsible for diseases like Fusarium head blight in wheat and barley.[2][3] Beyond their phytopathogenic nature, their primary significance in public and veterinary health lies in their ability to synthesize a wide array of secondary metabolites known as mycotoxins.[4][5]

Among the most toxic of these are the trichothecenes, a large family of sesquiterpenoid epoxides.[1] These molecules are characterized by a core 12,13-epoxytrichothec-9-ene (EPT) skeleton, with the epoxide group being essential for their toxic activity.[6] Trichothecenes are broadly classified into types A, B, C, and D based on their chemical structure. This compound (TAS) is a prominent member of the Type A trichothecenes, a group that also includes the highly toxic T-2 and HT-2 toxins.[6][7] TAS exerts its toxic effects primarily by inhibiting protein synthesis in eukaryotic cells, leading to a range of adverse health effects from feed refusal and vomiting to severe cytotoxicity and immunomodulation.[1][8]

Key Fusarium Species in this compound Production

While numerous Fusarium species can produce mycotoxins, the synthesis of TAS is primarily associated with a specific subset of species. The identification and characterization of these species are critical for risk assessment and the development of targeted control measures.

The most significant and well-documented producers of TAS include:

-

Fusarium sporotrichioides : Widely regarded as a major producer of Type A trichothecenes, including TAS and the related T-2 toxin.[2][9][10] This species is ecologically widespread and can infect a variety of cereal crops.[2]

-

Fusarium poae : Frequently isolated from cereal grains, F. poae is known for its capacity to produce a diverse profile of mycotoxins, including TAS and nivalenol.[7][11][12][13]

-

Fusarium equiseti : Research has shown that F. equiseti can produce TAS along with several of its modified forms.

-

Fusarium sambucinum : This species is another recognized producer of TAS, contributing to the contamination of various agricultural products.[7]

Other species, such as Fusarium oxysporum and members of the Fusarium tricinctum species complex, have also been implicated in the production of TAS or other Type A trichothecenes under specific conditions.[9][14]

| Fusarium Species | Primary Associated Mycotoxins | Common Substrates/Hosts |

| F. sporotrichioides | T-2 toxin, HT-2 toxin, this compound (TAS), Neosolaniol | Wheat, Barley, Oats, Maize[2] |

| F. poae | Nivalenol (NIV), this compound (TAS), Fusarins | Wheat, Barley, Oats[5][11][12][13] |

| F. sambucinum | This compound (TAS), other Type A Trichothecenes | Cereal Grains, Potatoes[7] |

| F. equiseti | This compound (TAS) and modified forms, Zearalenone | Cereal Grains[15] |

| F. oxysporum | This compound (TAS), T-2 toxin, HT-2 toxin (strain dependent) | Wide host range, including soil and plant roots |

Biosynthesis of this compound

The production of TAS and other trichothecenes is a complex secondary metabolic process governed by a cluster of genes known as the TRI genes.[1][16][17] Understanding this pathway is fundamental for developing strategies to inhibit toxin production at a genetic or molecular level. The core of the pathway involves the cyclization of farnesyl pyrophosphate to form the parent trichothecene skeleton, followed by a series of oxygenation and esterification steps catalyzed by TRI gene-encoded enzymes.

The key regulatory genes within the cluster, such as Tri6 and Tri10, control the expression of the structural genes responsible for the enzymatic modifications.[18][19] The pathway culminates in the specific chemical structure of TAS.

Caption: Simplified biosynthetic pathway leading to this compound (TAS).

Methodologies for Isolation, Cultivation, and Analysis

The accurate study of TAS requires robust and validated methods for isolating the producing fungi, cultivating them under conditions that promote toxin synthesis, and subsequently extracting and quantifying the target analyte.

Protocol 1: Isolation of Fusarium from Cereal Grains

This protocol provides a standard method for isolating Fusarium species from contaminated plant material.

-

Rationale: Surface sterilization is a critical step to eliminate epiphytic microorganisms, ensuring that the fungi isolated are those that have colonized the internal tissues of the grain. Potato Dextrose Agar (PDA) is a general-purpose medium that supports the growth of a wide range of fungi, including Fusarium.

-

Methodology:

-

Sample Preparation: Randomly select 50-100 grains from the sample lot.

-

Surface Sterilization: Place grains in a sterile flask. Immerse in a 1% sodium hypochlorite solution for 1-2 minutes.

-

Rinsing: Decant the sterilant and wash the grains three times with sterile distilled water to remove residual hypochlorite.

-

Plating: Aseptically place 5-10 grains onto the surface of Petri dishes containing Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., streptomycin sulfate) to inhibit bacterial growth.

-

Incubation: Incubate plates at 25°C for 5-7 days under a 12-hour light/dark cycle to promote both growth and sporulation.

-

Sub-culturing: As distinct fungal colonies emerge, identify putative Fusarium colonies based on their characteristic morphology (e.g., pigmentation, cottony mycelia). Transfer a small piece of mycelium from the colony edge to a fresh PDA plate to obtain a pure culture.

-

Protocol 2: Cultivation for TAS Production

This protocol describes a common method for inducing mycotoxin production in a laboratory setting using a solid substrate.

-

Rationale: Autoclaved rice or maize provides a nutrient-rich, solid substrate that mimics the natural environment of cereal grains, often leading to robust production of secondary metabolites like TAS. The initial hydration level is crucial for providing sufficient water activity for fungal growth and metabolism.

-

Methodology:

-

Substrate Preparation: Weigh 50g of rice or cracked maize into 250 mL Erlenmeyer flasks. Add 25-30 mL of distilled water to achieve appropriate moisture content.

-

Sterilization: Autoclave the flasks at 121°C for 20-30 minutes. Allow them to cool completely.

-

Inoculation: Inoculate each flask with three 5mm agar plugs taken from the edge of an actively growing pure culture of the target Fusarium species.

-

Incubation: Incubate the flasks at a temperature optimal for the specific species, typically ranging from 22-28°C, for 21-28 days in the dark.[2] Periodically shake the flasks (e.g., once every 2-3 days) to ensure even colonization of the substrate.

-

Harvesting: After incubation, dry the colonized grain at 60°C overnight and then grind it to a fine, homogenous powder for extraction.

-

Protocol 3: Extraction and Analysis of this compound

This protocol outlines a validated workflow for the extraction, cleanup, and quantification of TAS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for mycotoxin analysis.[20][21]

-

Rationale: The extraction solvent (acetonitrile/water) is highly effective at solubilizing polar to semi-polar mycotoxins like TAS from the complex grain matrix. A subsequent cleanup step, often using Solid Phase Extraction (SPE), is essential to remove interfering matrix components that can suppress the ion signal in the mass spectrometer, thereby improving analytical accuracy and sensitivity.[22]

-

Methodology:

-

Extraction:

-

Weigh 5g of the ground sample into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).

-

Shake vigorously for 60 minutes using a mechanical shaker.

-

Centrifuge at ≥4,000 x g for 15 minutes.

-

-

Cleanup (Solid Phase Extraction - SPE):

-

Condition a mycotoxin-specific SPE cartridge by passing the extraction solvent through it.

-

Load a defined volume of the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the trichothecenes with methanol.

-

-

Analysis (LC-MS/MS):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection and quantification of TAS.[22]

-

-

Caption: Experimental workflow for the analysis of this compound.

Factors Influencing TAS Production

The synthesis of TAS by Fusarium is not constitutive; it is heavily influenced by a complex interplay of environmental, nutritional, and genetic factors.[5][18]

-

Environmental Factors: Temperature, water activity (aw), and pH are critical. Optimal temperatures for growth of species like F. sporotrichioides range from 22.5–27.5 °C.[2] Mycotoxin production is often triggered by environmental stress and is highly dependent on water activity, with specific optimal levels varying by species.[19]

-

Nutritional Factors: The availability of specific carbon and nitrogen sources can significantly modulate TRI gene expression and subsequent toxin production.[5][19] For example, certain sugars and amino acids can either induce or repress the biosynthetic pathway.[5]

-

Genetic Factors: There is significant intra-species variability in the ability to produce mycotoxins. Different strains of the same Fusarium species can exhibit vastly different TAS production profiles due to genetic polymorphisms within the TRI gene cluster and its regulatory networks.[16]

Toxicology and Biological Activity

The toxicity of TAS, like other trichothecenes, is primarily due to its ability to bind to the peptidyl transferase center of the ribosome, thereby inhibiting protein synthesis.[1][8] This fundamental mechanism of action translates into a wide range of toxicological effects:

-

Cytotoxicity: TAS is highly toxic to eukaryotic cells, inducing apoptosis (programmed cell death).[6]

-

Emetic Effects: One of the most prominent signs of acute TAS toxicosis is vomiting and feed refusal in animals.[7][8] This is a protective mechanism against the ingestion of contaminated food.[7]

-

Immunotoxicity: TAS can modulate the immune system, often causing immunosuppression at low doses, which can increase susceptibility to infectious diseases.[8]

-

Dermal and Mucosal Irritation: Direct contact can cause severe irritation and ulceration of the skin and mucous membranes.[8]

These toxic properties underscore the importance of monitoring and controlling TAS levels in food and animal feed to protect human and animal health.

Conclusion and Future Directions

This compound is a significant Type A trichothecene produced by several agriculturally important Fusarium species. Its potent biological activity necessitates a thorough understanding of its producers, biosynthesis, and toxicology. The protocols and information detailed in this guide provide a robust framework for researchers to investigate this mycotoxin. Future research should focus on developing more rapid and field-deployable detection methods, exploring novel genetic and chemical strategies to inhibit the TRI gene cluster, and further characterizing the synergistic toxic effects of TAS with other co-occurring mycotoxins.

References

-

Desjardins, A. E., Hohn, T. M., & McCormick, S. P. (1993). Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance. Microbiological reviews, 57(3), 595–604. [Link]

-

Lowe, R., et al. (2022). Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis. International Journal of Molecular Sciences, 23(15), 8116. [Link]

-

Beleggia, R., et al. (2020). Effects of Fusarium graminearum and Fusarium poae on disease parameters, grain quality and mycotoxins contamination in bread wheat (Part I). Toxins, 12(2), 94. [Link]

-

Wikipedia. (n.d.). Fusarium sporotrichioides. [Link]

-

Rodríguez-Cabanillas, M. J., et al. (2022). Searching for the Fusarium spp. Which Are Responsible for Trichothecene Contamination in Oats. Using Metataxonomy to Compare the Distribution of Toxigenic Species in Fields from Spain and the UK. Toxins, 14(10), 701. [Link]

-

Wu, W., et al. (2020). Type A Trichothecene Diacetoxyscirpenol-Induced Emesis Corresponds to Secretion of Peptide YY and Serotonin in Mink. Toxins, 12(7), 421. [Link]

-

Malachova, A., et al. (2024). Fusarium sporotrichioides Produces Two HT-2-α-Glucosides on Rice. Toxins, 16(1), 38. [Link]

-

ResearchGate. (n.d.). Production of Fusarium mycotoxins of Fusarium poae CCM -F 584 molds. [Link]

-

Ahosah, M. O., et al. (2022). Diacetoxyscirpenol, a Fusarium exometabolite, prevents efficiently the incidence of the parasitic weed Striga hermonthica. Journal of Pest Science, 95(4), 1641–1656. [Link]

-

Szymańska, P., et al. (2021). Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions. Toxins, 13(12), 878. [Link]

-

Rodríguez-Cabanillas, M. J., et al. (2022). Searching for the Fusarium spp. Which Are Responsible for Trichothecene Contamination in Oats. ResearchGate. [Link]

-

Nakajima, T., & Kimura, M. (2021). Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum. Frontiers in Fungal Biology, 2, 706443. [Link]

-

Beccari, G., et al. (2021). Bioprospecting Phenols as Inhibitors of Trichothecene-Producing Fusarium: Sustainable Approaches to the Management of Wheat Pathogens. Toxins, 13(10), 731. [Link]

-

Nakajima, T., & Kimura, M. (2021). Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum. Frontiers in Fungal Biology, 2. [Link]

-

Lauren, D. R., et al. (1991). Mycotoxin production by Fusarium oxysporum and Fusarium sporotrichioides isolated from Baccharis spp. from Brazil. Mycopathologia, 115(3), 173–178. [Link]

-

Krska, R., & Molinelli, A. (2007). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Mycotoxins in Food, Feed and Bioweapons, 29–58. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risk to human and animal health related to the presence of 4,15-diacetoxyscirpenol in food and feed. EFSA Journal, 15(12), e05093. [Link]

-

Stenglein, S. A. (2009). Fusarium poae: a pathogen of cereal grains with the ability to produce a wide range of mycotoxins. Phytopathologia Mediterranea, 48(2), 219-227. [Link]

-

CABI Digital Library. (2014). Determination of trichothecenes A (T-2 toxin, HT-2 toxin, and diacetoxyscirpenol) in the tissues of broilers using liquid chromatography coupled to tandem mass spectrometry. [Link]

-

Stenglein, S. A. (2009). Fusarium poae and mycotoxins: Potential risk for consumers. ResearchGate. [Link]

-

MSD Veterinary Manual. (n.d.). Trichothecene Toxicosis in Animals. [Link]

-

Cardoza, R. E., et al. (2022). Role of the Gene tri14 in Biosynthesis of the Trichothecene Toxin Harzianum A in Trichoderma arundinaceum. Toxins, 14(7), 488. [Link]

-

Stenglein, S. A., et al. (2014). Fusarium poae Pathogenicity and Mycotoxin Accumulation on Selected Wheat and Barley Genotypes at a Single Location in Argentina. Plant Disease, 98(12), 1733-1738. [Link]

-

Bryła, M., et al. (2021). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Toxins, 13(11), 798. [Link]

-

Nakagawa, H., et al. (2017). Development of an Analytical Method for Simultaneous Determination of the Modified Forms of 4,15-Diacetoxyscirpenol and their Occurrence in Japanese Retail Food. Toxins, 9(12), 398. [Link]

-

Proctor, R. H., et al. (2004). Genes, gene clusters, and biosynthesis of trichothecenes and fumonisins in Fusarium. European Journal of Plant Pathology, 110, 563-575. [Link]

-

ResearchGate. (n.d.). Fusarium sporotrichioides Sherb. and trichothecenes associated with Fusarium-ear rot of corn before harvest. [Link]

-

ResearchGate. (n.d.). Chemical structure of T-2 toxin, diacetoxyscirpenol (DAS) and deoxynivalenol (DON). [Link]

-

ResearchGate. (n.d.). Diagram of the trichothecene biosynthetic (Tri) gene cluster. [Link]

Sources

- 1. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fusarium sporotrichioides - Wikipedia [en.wikipedia.org]

- 3. Bioprospecting Phenols as Inhibitors of Trichothecene-Producing Fusarium: Sustainable Approaches to the Management of Wheat Pathogens [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Type A Trichothecene Diacetoxyscirpenol-Induced Emesis Corresponds to Secretion of Peptide YY and Serotonin in Mink - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichothecene Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Mycotoxin production by Fusarium oxysporum and Fusarium sporotrichioides isolated from Baccharis spp. from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Fusarium graminearum and Fusarium poae on disease parameters, grain quality and mycotoxins contamination in bread wheat (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fusarium poae Pathogenicity and Mycotoxin Accumulation on Selected Wheat and Barley Genotypes at a Single Location in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 19. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. trilogylab.com [trilogylab.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Triacetoxyscirpenol: Chemical Structure, Properties, and Biological Activity

Introduction

Triacetoxyscirpenol (DAS), also known as Anguidine, is a type A trichothecene mycotoxin produced by various species of Fusarium fungi.[1] As a significant contaminant of cereal grains and other agricultural products, DAS poses a notable threat to human and animal health due to its potent cytotoxic, immunotoxic, and pro-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, mechanism of action, toxicology, and analytical methodologies for this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

This compound is a tetracyclic sesquiterpenoid characterized by a 12,13-epoxytrichothec-9-ene core structure. The presence of the epoxide ring is essential for its toxicological activity.[4]

Chemical Structure

The chemical structure of this compound is presented below:

-

Systematic Name: (3α,4β)-4,15-diacetoxy-12,13-epoxytrichothec-9-en-3-ol[5]

-

Synonyms: Anguidin, DAS, NSC 141537[5]

-

CAS Number: 2270-40-8[5]

-

Molecular Formula: C₁₉H₂₆O₇[6]

-

Molecular Weight: 366.4 g/mol [6]

Caption: Chemical structure of this compound (DAS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Crystalline solid | [5] |

| Melting Point | 161-162 °C | [6] |

| Solubility | Soluble in methanol, acetone, ethyl acetate, chloroform, methylene chloride, and diethyl ether. Insoluble in water. | [7][8] |

| Stability | Stable under neutral and acidic pH conditions. | [8] |

Biosynthesis

The biosynthesis of this compound is a complex enzymatic process encoded by a cluster of genes known as the TRI gene cluster. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to form the trichodiene scaffold, which then undergoes a series of oxygenations, isomerizations, and acetylations catalyzed by various enzymes encoded by the TRI genes.[9]

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action and Toxicological Properties

The primary mechanism of action of this compound is the inhibition of protein synthesis in eukaryotic cells.[10] It binds to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and inhibiting both the initiation and elongation steps of protein synthesis.[11][12] This disruption of protein synthesis leads to a cascade of downstream cellular events, collectively known as the ribotoxic stress response.[3][13]

Ribotoxic Stress Response and Apoptosis Induction

The binding of DAS to the ribosome triggers the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[13][14] Activation of these signaling pathways ultimately leads to the induction of apoptosis, or programmed cell death.[8][15] The apoptotic cascade initiated by DAS involves the activation of caspase-8, followed by the mitochondrial release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[5][15] This leads to DNA fragmentation and other hallmark features of apoptosis.[8]

Caption: DAS-induced apoptosis signaling pathway.

Acute Toxicity

This compound exhibits high acute toxicity across various animal species and routes of administration. The LD₅₀ values are summarized in the table below.

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |

| Rat | Oral | 7 | [5] |

| Rat | Intravenous | 1.3 | [5] |

| Mouse | Intraperitoneal | 1.0 - 6.0 (dose-dependent teratogenicity) | [16] |

| Pig | Oral | <2 ppm in feed (no-effect level) | [17] |

| Guinea Pig | Inhalation (10 min) | LC₅₀ = 0.21 mg/L air | [18] |

Immunotoxicity

DAS is a potent immunomodulatory agent, generally causing immunosuppression.[2] It inhibits the proliferation of lymphocytes, reduces the activity of natural killer (NK) cells and macrophages, and suppresses antibody production.[2] These effects are largely a consequence of its ability to induce apoptosis in immune cells.

Developmental and Genotoxicity

Studies in mice have demonstrated that this compound is a potent teratogen, causing a range of fetal malformations.[16] It has also been shown to be genotoxic, inducing chromosomal abnormalities in both somatic and germ cells of mice.[19]

Metabolism and Detoxification

In animals, this compound undergoes metabolic transformation primarily in the liver and gastrointestinal tract. The main metabolic pathways are deacetylation and deepoxidation.[5][20] Deacetylation at the C-4 and C-15 positions leads to the formation of 15-monoacetoxyscirpenol (15-MAS) and scirpentriol, respectively.[5] Deepoxidation of the 12,13-epoxy group is a significant detoxification step, as the epoxide moiety is crucial for toxicity.[5] The resulting metabolites can be further conjugated with glucuronic acid to facilitate their excretion.[5]

Potential as an Anticancer Agent

Paradoxically, the potent cytotoxic properties of this compound have led to investigations into its potential as an anticancer agent. DAS has been shown to inhibit the growth of various cancer cell lines.[6][15] One of its proposed anticancer mechanisms is the inhibition of hypoxia-inducible factor 1 (HIF-1), a key transcription factor that promotes tumor growth and angiogenesis in hypoxic environments.[1][6][21][22] DAS inhibits the synthesis of the HIF-1α subunit and interferes with the dimerization of HIF-1α and ARNT (HIF-1β).[6][7] This leads to the downregulation of HIF-1 target genes involved in tumor progression. Additionally, DAS can induce cell cycle arrest at the G2/M phase in cancer cells.[4][11][12][23][24]

Analytical Methodologies

The detection and quantification of this compound in complex matrices such as food, feed, and biological samples primarily rely on chromatographic techniques coupled with mass spectrometry.

Sample Preparation

Effective sample preparation is critical for accurate analysis. A typical workflow for the extraction of DAS from cereal grains is outlined below.

Caption: General workflow for DAS analysis in grains.

Experimental Protocol: Extraction of this compound from Wheat [25]

-

Homogenization: Grind a representative sample of wheat to a fine powder.

-

Extraction: To 5 g of the milled sample, add 10 mL of a methanol:acetonitrile (85:15 v/v) solution. Vortex thoroughly.

-

Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄ and 1 g NaCl) and shake vigorously.

-

Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA and C18) to remove interfering matrix components. Vortex and centrifuge.

-

Final Preparation: Take the final supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[25][26][27][28] Reversed-phase chromatography is typically used for separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Conclusion

This compound is a potent mycotoxin with significant implications for food safety and animal health. Its primary mechanism of toxicity involves the inhibition of protein synthesis, leading to a ribotoxic stress response and subsequent apoptosis. While its toxicity is a major concern, its cytotoxic properties are also being explored for potential therapeutic applications, particularly in oncology. A thorough understanding of its chemical properties, biosynthesis, and biological activities is crucial for the development of effective mitigation strategies and for harnessing its potential therapeutic benefits. The analytical methods outlined in this guide provide a framework for the accurate monitoring of this important mycotoxin.

References

- Jun, D. Y., Kim, J. S., Park, H. S., Lee, K. T., Kim, Y. H., & Lee, J. Y. (2007). Cytotoxicity of diacetoxyscirpenol is associated with apoptosis by activation of caspase-8 and interruption of cell cycle progression by down-regulation of cdk4 and cyclin B1 in human Jurkat T cells. Toxicology and Applied Pharmacology, 222(2), 190-201.

- Choi, Y. J., Shin, H. W., Chun, Y. S., Leutou, A. S., Son, B. W., & Park, J. W. (2016). Diacetoxyscirpenol as a new anticancer agent to target hypoxia-inducible factor 1. Oncotarget, 7(38), 62107–62122.

-

PubChem. (n.d.). Diacetoxyscirpenol. National Center for Biotechnology Information. Retrieved from [Link]

- EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain). (2018). Risk to human and animal health related to the presence of 4,15‐diacetoxyscirpenol in food and feed. EFSA Journal, 16(7), e05364.

- Choi, Y. J., & Park, J. W. (2016). Diacetoxyscirpenol as a new anticancer agent to target hypoxia-inducible factor 1. Oncotarget, 7(38), 62107-62122.

-

ResearchGate. (n.d.). Diacetoxyscirpenol downregulates HIF-1α in the translational level. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Diacetoxyscirpenol. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 4,15-Diacetoxyscirpen-3-ol (FDB013733). Retrieved from [Link]

-

Myco-Balance. (2025, June 8). Diacetoxyscirpenol (DAS): A Hidden Mycotoxin Threat to Your Immune and Gut Health. Retrieved from [Link]

- Al-Hizami, A., Al-Suhaimi, E. A., & El-Serehy, H. A. (2025, April 18).

- Laskin, J. D., Heck, D. E., & Laskin, D. L. (2002). The ribotoxic stress response as a potential mechanism for MAP kinase activation in xenobiotic toxicity. Toxicological sciences, 69(2), 289-291.

- Park, J. W., Choi, Y. J., Suh, S. I., & Lee, I. C. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life sciences, 75(23), 2829-2839.

- Larsen, C. J., & Jelinek, F. (2020). Ribosomal stress-surveillance: three pathways is a magic number. Nucleic acids research, 48(16), 8827-8840.

- Tesh, V. L. (2011). Activation of cell stress response pathways by Shiga toxins. Cellular microbiology, 13(11), 1633-1642.

- Chan, K. L., & Loo, S. K. (2010). Cell Cycle Arrest by a Natural Product via G2/M Checkpoint.

- Al-Hizami, A., Al-Suhaimi, E. A., & El-Serehy, H. A. (2025, April 18).

- Hood, R. D., Kuczuk, M. H., & Szczech, G. M. (1978). Developmental toxicity of diacetoxyscirpenol in the mouse.

- Iordanov, M. S., Pribnow, D., Magun, J. L., Dinh, T. H., Pearson, J. A., Chen, S. L., & Magun, B. E. (1997). Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA. Molecular and cellular biology, 17(6), 3373-3381.

- Tesh, V. L. (2011). Activation of cell stress response pathways by Shiga toxins. Cellular microbiology, 13(11), 1633-1642.

- Weaver, G. A., Kurtz, H. J., Mirocha, C. J., Bates, F. Y., Behrens, J. C., & Robison, T. S. (1978). Diacetoxyscirpenol toxicity in pigs. Research in veterinary science, 25(2), 241-243.

- Nicolaou, K. C., & Sasmal, P. K. (2020). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Journal of the American Chemical Society, 142(31), 13279-13302.

- Wei, C. M., Campbell, I. M., McLaughlin, C. S., & Vaughan, M. H. (1974). Binding of trichodermin to mammalian ribosomes and its inhibition by other 12,13-epoxytrichothecenes. Molecular and cellular biology, 1(1), 1-10.

- Ueno, Y. (1977). Mode of action of trichothecenes. Pure and Applied Chemistry, 49(11), 1737-1745.

- Cundliffe, E., Cannon, M., & Davies, J. (1974). Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins. Proceedings of the National Academy of Sciences, 71(1), 30-34.

- El-Makawy, A. M., & El-Aswad, A. F. (2001). Mutagenicity of the mycotoxin diacetoxyscirpenol on somatic and germ cells of mice. Mutagenesis, 16(1), 67-72.

- Lee, S. H., Lee, S. H., Chun, H. S., & Kim, J. C. (2021). Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS. Food science and biotechnology, 30(6), 841-849.

- Shams, M., Razzazi-Fazeli, E., & Bohm, J. (2011). Isolation and characterization of a new less-toxic derivative of the Fusarium mycotoxin diacetoxyscirpenol after thermal treatment. Journal of agricultural and food chemistry, 59(23), 12555-12561.

- Wu, Q., Kuca, K., Nepovimova, E., & Wu, W. (2020). Type A Trichothecene Diacetoxyscirpenol-Induced Emesis Corresponds to Secretion of Peptide YY and Serotonin in Mink. Toxins, 12(6), 419.

-

Agilent Technologies. (2012). LC/MS/MS of Trichothecenes and Zearalenone in Wheat Using Different Sample Prep Methods. Retrieved from [Link]

-

Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Optimal Sampling of Rat Liver Tissue for Toxicogenomic Studies. Retrieved from [Link]

- Xu, T., & Li, A. (2021). Total synthesis of bioactive tetracyclic norditerpene dilactones. Organic & biomolecular chemistry, 19(42), 9138-9147.

- Creasia, D. A., Thurman, J. D., Wannemacher, R. W., Jr, & Bunner, D. L. (1987). Acute inhalation toxicity of T-2 mycotoxin in the rat and guinea pig. Fundamental and applied toxicology, 8(2), 230-235.

-

FAO AGRIS. (n.d.). Measurement of trace elements in murine liver tissue samples. Retrieved from [Link]

- Nicolaou, K. C., & Chen, J. S. (2009). Total Synthesis of Hirsutellone B. Angewandte Chemie (International ed. in English), 48(40), 7382-7386.

-

Organic Chemistry Data. (2020, March 19). Reaction scheme for total synthesis of the natural product Abscisic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diacetoxyscirpenol | C19H26O7 | CID 15571694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diacetoxyscirpenol as a new anticancer agent to target hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. weber.hu [weber.hu]

- 11. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The ribotoxic stress response as a potential mechanism for MAP kinase activation in xenobiotic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of diacetoxyscirpenol is associated with apoptosis by activation of caspase-8 and interruption of cell cycle progression by down-regulation of cdk4 and cyclin B1 in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Developmental toxicity of diacetoxyscirpenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diacetoxyscirpenol toxicity in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acute inhalation toxicity of T-2 mycotoxin in the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mutagenicity of the mycotoxin diacetoxyscirpenol on somatic and germ cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Risk to human and animal health related to the presence of 4,15‐diacetoxyscirpenol in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diacetoxyscirpenol as a new anticancer agent to target hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. snu.elsevierpure.com [snu.elsevierpure.com]

- 23. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isolation and Characterization of a New Less-Toxic Derivative of the Fusarium Mycotoxin Diacetoxyscirpenol after Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lcms.cz [lcms.cz]

The Biosynthesis of Triacetoxyscirpenol in Fungi: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetoxyscirpenol (TAS) is a type A trichothecene mycotoxin produced by various species of the fungal genus Fusarium, notably Fusarium sporotrichioides. As a contaminant of agricultural commodities, TAS poses a significant risk to animal and human health due to its potent cytotoxicity. Understanding the intricate molecular machinery behind its biosynthesis is critical for developing effective mitigation strategies and for exploring the potential of the trichothecene scaffold in drug development. This technical guide provides a comprehensive overview of the TAS biosynthetic pathway, detailing the enzymatic cascade, the genetic architecture of the TRI gene cluster, and the regulatory networks that govern its expression. Furthermore, this guide offers field-proven insights into the experimental methodologies used to elucidate this complex pathway, including detailed protocols for key enzyme assays, gene disruption techniques, and isotopic labeling studies.

Introduction: The Significance of this compound

This compound (3,4,15-triacetoxyscirpenol) belongs to the scirpentriol family of type A trichothecenes, a class of sesquiterpenoid mycotoxins notorious for their ability to inhibit eukaryotic protein synthesis.[1] The presence of TAS and its congeners in cereal grains and other agricultural products is a global concern for food and feed safety. The toxicity of trichothecenes is largely attributed to the 12,13-epoxy ring and the pattern of hydroxylation and acetylation on the trichothecene core structure. TAS, with its three acetyl groups, exhibits significant cytotoxicity, making the elucidation of its biosynthetic pathway a key objective for toxicologists, plant pathologists, and chemists. A thorough understanding of this pathway not only aids in the development of inhibitors to control fungal toxin production but also provides a toolbox of biocatalysts for the chemoenzymatic synthesis of novel, bioactive molecules.

The Genetic Blueprint: The TRI Gene Cluster

The biosynthesis of TAS is orchestrated by a suite of enzymes encoded by a cluster of genes, designated as TRI genes. In Fusarium sporotrichioides, these genes are primarily located in a core cluster, with some genes found at other loci.[2][3] This clustering facilitates the co-regulation of gene expression, ensuring the coordinated production of the enzymes required for the multistep synthesis of the final product. The core TRI cluster in F. sporotrichioides contains 12 genes, including those encoding the key biosynthetic enzymes, regulatory proteins, and a transporter potentially involved in toxin secretion.[3]

The Enzymatic Cascade: From Primary Metabolite to Mycotoxin

The biosynthesis of this compound is a multi-step process that begins with a common precursor from primary metabolism, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization, oxygenation, and acetylation reactions.

The Committed Step: Cyclization of Farnesyl Pyrophosphate

The journey from a primary metabolite to a complex mycotoxin begins with the cyclization of FPP, a reaction catalyzed by trichodiene synthase , encoded by the Tri5 gene.[4][5] This enzyme belongs to the terpene cyclase family and is the first committed step in trichothecene biosynthesis.[4] Trichodiene synthase catalyzes a complex carbocation-driven cyclization cascade, converting the linear FPP molecule into the bicyclic sesquiterpene hydrocarbon, trichodiene.[4][6] This reaction requires divalent metal ions, typically Mg²⁺, for activity.[6][7]

A Series of Oxidative Transformations: The Role of Cytochrome P450 Monooxygenases

Following the formation of trichodiene, the hydrocarbon backbone undergoes a series of oxygenation reactions catalyzed by several cytochrome P450 monooxygenases (P450s). These enzymes are crucial for introducing the hydroxyl groups that are later acetylated, a key feature of TAS.

-

Trichodiene Oxygenase (Tri4): The first P450 in the pathway, encoded by Tri4, catalyzes multiple oxygenation steps on the trichodiene molecule to form isotrichotriol.[8][9]

-

Isotrichodermin C-15 Hydroxylase (Tri11): After a spontaneous cyclization and an initial acetylation step, the intermediate isotrichodermin is hydroxylated at the C-15 position by the P450 encoded by the Tri11 gene, yielding 15-decalonectrin.[8][10]

-

Calonectrin C-4 Hydroxylase (Tri13): Following another acetylation, the resulting calonectrin is hydroxylated at the C-4 position by the P450 encoded by Tri13, producing 3,15-diacetoxyscirpenol.[8]

The Finishing Touches: Acetylation and Deacetylation Reactions

Acetylation of the hydroxyl groups on the trichothecene core is a critical determinant of the final mycotoxin produced and its toxicity. Several acetyltransferases and an esterase are involved in this intricate process.

-

Trichothecene 3-O-Acetyltransferase (Tri101): After the spontaneous cyclization of isotrichotriol to form isotrichodermol, the hydroxyl group at the C-3 position is acetylated by the enzyme encoded by Tri101.[8][11] This step is believed to be a self-protection mechanism for the fungus, as the acetylated form is less toxic.[8]

-

Trichothecene 15-O-Acetyltransferase (Tri3): The hydroxyl group at C-15 of 15-decalonectrin is acetylated by the product of the Tri3 gene to form calonectrin.[8][10][12]

-

Trichothecene 4-O-Acetyltransferase (Tri7): The final step in the biosynthesis of TAS is the acetylation of the C-4 hydroxyl group of 3,15-diacetoxyscirpenol. This reaction is catalyzed by the acetyltransferase encoded by the Tri7 gene, yielding 3,4,15-triacetoxyscirpenol (TAS).[8][13]

The overall biosynthetic pathway from FPP to this compound is depicted in the following diagram:

Caption: Biosynthetic pathway of this compound (TAS).

Regulation of TAS Biosynthesis: A Tightly Controlled Process

The production of TAS is not constitutive but is tightly regulated at the transcriptional level in response to various environmental and nutritional cues. The expression of the TRI genes is primarily controlled by two regulatory proteins encoded within the cluster: Tri6 and Tri10 .[7][14]

-

Tri6: This protein is a pathway-specific transcription factor containing a Cys₂His₂ zinc finger DNA-binding motif.[7][14] It recognizes and binds to a specific DNA sequence (YNAGGCC) in the promoter regions of other TRI genes, thereby activating their transcription.[15]

-

Tri10: The product of the Tri10 gene is another key regulatory protein, although it lacks a known DNA-binding motif.[7][14] Tri10 is thought to act upstream of Tri6 and is essential for the expression of the TRI gene cluster.[16]

The interplay between Tri6 and Tri10, along with their response to external signals such as nutrient availability (carbon and nitrogen sources), pH, and oxidative stress, forms a complex regulatory network that fine-tunes the production of TAS.[7][14]

Experimental Methodologies for Studying TAS Biosynthesis

Elucidating the TAS biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.

Enzyme Assays: Characterizing the Biocatalysts

This assay measures the conversion of FPP to trichodiene. A common method involves the use of radiolabeled FPP.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 15% glycerol, and 5 mM β-mercaptoethanol).[17][18]

-

Enzyme and Substrate: Add purified Tri5 enzyme to the reaction buffer. Initiate the reaction by adding [1-³H]FPP.[18]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 3-20 hours), overlaying the reaction with a non-polar solvent like n-pentane to capture the volatile trichodiene product.[17][18]

-

Extraction and Analysis: Extract the trichodiene into the organic solvent. The product can then be quantified by liquid scintillation counting or analyzed by gas chromatography-mass spectrometry (GC-MS) for structural confirmation.[17][18]

Assaying the activity of Tri4, Tri11, and Tri13 typically involves heterologous expression of the enzymes and monitoring the conversion of their respective substrates.

Protocol:

-

Heterologous Expression: Express the P450 enzyme and a suitable NADPH-cytochrome P450 reductase (CPR) in a host system like Saccharomyces cerevisiae or Escherichia coli.[19][20]

-

Whole-Cell Biotransformation: Incubate the recombinant whole cells with the appropriate substrate (trichodiene for Tri4, isotrichodermin for Tri11, or calonectrin for Tri13).[20]

-

Microsomal Assays: Alternatively, prepare microsomes from the recombinant host and perform the assay in a buffered solution containing the substrate and an NADPH-generating system.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the hydroxylated products.

The activity of Tri101, Tri3, and Tri7 can be determined by monitoring the transfer of an acetyl group from acetyl-CoA to the trichothecene substrate.[6]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M potassium phosphate, pH 8.0), the trichothecene substrate, and acetyl-CoA.[6]

-

Enzyme Addition: Initiate the reaction by adding the purified acetyltransferase enzyme.[6]

-

Incubation: Incubate the reaction at an optimal temperature (e.g., room temperature or 30°C).

-

Detection of Product: The formation of the acetylated product can be monitored by thin-layer chromatography (TLC), HPLC, or LC-MS.

Genetic Manipulation: Gene Knockout Studies in Fusarium

Creating targeted gene knockouts is a powerful tool to confirm the function of specific TRI genes. The general workflow for gene disruption in Fusarium is as follows:

Caption: A generalized workflow for TRI gene knockout in Fusarium.

Disruption of a specific TRI gene is expected to block the biosynthetic pathway at that step, leading to the cessation of TAS production and the accumulation of the substrate for the knocked-out enzyme.[10][13]

Isotopic Labeling Studies: Tracing the Biosynthetic Pathway

Stable isotope labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final product.[5]

Protocol:

-

Precursor Selection: Choose a stable isotope-labeled precursor, such as [¹³C]-acetate or [¹³C]-glucose, which can be incorporated into the building blocks of the trichothecene skeleton.

-

Fungal Culture: Grow the Fusarium strain in a culture medium supplemented with the labeled precursor.

-

Mycotoxin Extraction: After a suitable incubation period, extract the mycotoxins from the culture.

-

Mass Spectrometry Analysis: Analyze the purified mycotoxins by mass spectrometry. The mass shift in the labeled product compared to the unlabeled control will reveal the number of atoms incorporated from the precursor.

-

NMR Spectroscopy: For more detailed structural information, ¹³C NMR spectroscopy can be used to determine the specific positions of the incorporated labeled atoms, providing insights into the cyclization and rearrangement mechanisms of the pathway.

Quantitative Data on TAS Biosynthesis

While comprehensive kinetic data for all enzymes in the TAS pathway are not yet available, studies on related trichothecene biosynthetic enzymes provide valuable insights. The following table summarizes available kinetic parameters for Tri101, a key acetyltransferase in the pathway.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Organism | Reference |

| Tri101 | Deoxynivalenol | 550 ± 70 | - | 6.8 x 10⁴ | F. sporotrichioides | [8] |

Note: Data for other enzymes in the TAS pathway are currently limited in the public domain. The provided data for Tri101 with deoxynivalenol as a substrate offers a reference point for the catalytic efficiency of a related trichothecene acetyltransferase.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and highly regulated process involving a dedicated cluster of genes and a precise sequence of enzymatic reactions. This guide has provided a comprehensive overview of the current understanding of the TAS biosynthetic pathway, from the initial cyclization of a primary metabolite to the final tailored mycotoxin. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers in mycotoxicology, plant pathology, and drug discovery.

Despite significant progress, several areas warrant further investigation. A complete kinetic characterization of all the enzymes in the TAS pathway is needed to fully understand the flux and regulation of the metabolic pipeline. Further elucidation of the complex regulatory networks, including the identification of upstream signaling pathways that respond to environmental cues, will be crucial for developing targeted strategies to control TAS production. Ultimately, a deeper understanding of this intricate biosynthetic machinery will not only enhance our ability to ensure food and feed safety but also unlock the potential for harnessing these powerful enzymes for biotechnological applications.

References

-

Nakajima, T., et al. (2021). Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum. Frontiers in Microbiology, 12, 708848. [Link]

-

Nasmith, C. G., et al. (2011). Global gene regulation by Fusarium transcription factors Tri6 and Tri10 reveals adaptations for toxin biosynthesis. Molecular Plant-Microbe Interactions, 24(10), 1216-1227. [Link]

- Cane, D. E., et al. (1995). Trichodiene synthase. Journal of the American Chemical Society, 117(24), 6641-6657.

-

Merhej, J., et al. (2011). Regulation of trichothecene biosynthesis in Fusarium: recent advances and new insights. Current Opinion in Microbiology, 14(4), 429-434. [Link]

-

Garvey, G. S., et al. (2009). Verification of TRI3 Acetylation of Trichodermol to Trichodermin in the Plant Endophyte Trichoderma taxi. Frontiers in Microbiology, 12, 733807. [Link]

-

Tag, A. G., et al. (2001). A Novel Regulatory Gene, Tri10, Controls Trichothecene Toxin Production and Gene Expression. Applied and Environmental Microbiology, 67(11), 5294-5302. [Link]

-

Alexander, N. J., et al. (2009). Genes, gene clusters, and biosynthesis of trichothecenes and fumonisins in Fusarium. Toxin Reviews, 28(2-3), 198-215. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risk to human and animal health related to the presence of 4,15-diacetoxyscirpenol in food and feed. EFSA Journal, 15(12), e05092. [Link]

-

Malmierca, M. G., et al. (2020). Regulatory effects of Trichoderma arundinaceum TRI6 and TRI10 on the expression of tri and ergosterol biosynthetic genes at early culture times, i.e., 12 h and/or 24 h. Toxins, 12(11), 711. [Link]

-

Rittgen, U., et al. (2006). Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays. Journal of Agricultural and Food Chemistry, 54(18), 6654-6661. [Link]

-

Linington, R. G., et al. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 18(3), 295-304. [Link]

-

Rinkel, J., et al. (2017). Exploring Biosynthetic Diversity with Trichodiene Synthase. Molecules, 22(8), 1338. [Link]

-

Brown, D. W., et al. (2001). A genetic and biochemical approach to study trichothecene diversity in Fusarium sporotrichioides and Fusarium graminearum. Fungal Genetics and Biology, 32(2), 121-133. [Link]

-

Son, H., et al. (2015). Fungal cytochrome P450 monooxygenases of Fusarium oxysporum for the synthesis of ω-hydroxy fatty acids in engineered Saccharomyces cerevisiae. Biotechnology for Biofuels, 8, 53. [Link]

-

Stakheev, A. A., et al. (2022). Successful Silencing of the Mycotoxin Synthesis Gene TRI5 in Fusarium culmorum and Observation of Reduced Virulence in VIGS and SIGS Experiments. International Journal of Molecular Sciences, 23(5), 2445. [Link]

-

Carr, P. D., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Nature Chemical Biology, 18(3), 295-304. [Link]

-

Vedula, L. S., et al. (2005). Structural and Mechanistic Analysis of Trichodiene Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif. Journal of Molecular Biology, 352(4), 871-883. [Link]

-

Proctor, R. H., et al. (2020). Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway. Toxins, 12(7), 427. [Link]

-

Kimura, M., et al. (2018). Biosynthetic pathway for trichothecenes and the suggested reversible and irreversible reactions of Tri101. Journal of Fungi, 4(4), 129. [Link]

-

Desjardins, A. E., et al. (1993). Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance. Microbiological Reviews, 57(3), 595-604. [Link]

-

Tokai, T., et al. (2008). The TRI3 Enzyme Exhibits Trace Acetylation Activity against the C-3 Hydroxyl Group of Isotrichodemol. Bioscience, Biotechnology, and Biochemistry, 72(11), 3096-3102. [Link]

-

Khatibi, P. A., et al. (2011). Bioprospecting for Trichothecene 3-O-Acetyltransferases in the Fungal Genus Fusarium Yields Functional Enzymes with Different Abilities To Modify the Mycotoxin Deoxynivalenol. Applied and Environmental Microbiology, 77(4), 1162-1170. [Link]

-

Shin, Y., et al. (2018). Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum. Toxins, 10(3), 112. [Link]

- McCormick, S. P., et al. (2006). Trichothecene Biosynthesis in Fusarium graminearum: Identification of a Bicyclic Intermediate and Its Subsequent Cyclization to Form the Trichothecene Skeleton. Applied and Environmental Microbiology, 72(2), 1011-1018.

-

Vederas, J. C., & Zocher, G. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2696-2710. [Link]

-

Wang, W., et al. (2018). Biosynthetic pathway for trichothecenes and the suggested reversible and irreversible reactions of Tri101. Journal of Fungi, 4(4), 129. [Link]

-

Hohn, T. M., & VanMiddlesworth, F. (1986). Purification and characterization of the sesquiterpene cyclase trichodiene synthetase from Fusarium sporotrichioides. Archives of Biochemistry and Biophysics, 251(2), 756-761. [Link]

-

Tokai, T., et al. (2020). Transgenic Fusarium strains in which the Tri genes were disrupted by double crossover homologous recombination. Journal of Fungi, 6(4), 221. [Link]

-

Rynkiewicz, M. J., et al. (2002). Structure of trichodiene synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade. Proceedings of the National Academy of Sciences, 99(2), 912-917. [Link]

-

Proctor, R. H., et al. (2019). Selection of Fusarium Trichothecene Toxin Genes for Molecular Detection Depends on TRI Gene Cluster Organization and Gene Function. Toxins, 11(1), 35. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). 4,15-diacetoxyscirpenol. EFSA Journal, 15(12), e05092. [Link]

-

McCormick, S. P., et al. (2020). A Role in 15-Deacetylcalonectrin Acetylation in the Non-Enzymatic Cyclization of an Earlier Bicyclic Intermediate in Fusarium Trichothecene Biosynthesis. Toxins, 12(11), 701. [Link]

-

McCormick, S. P., et al. (1996). Isolation and characterization of Tri3, a gene encoding 15-O-acetyltransferase from Fusarium sporotrichioides. Applied and Environmental Microbiology, 62(11), 3996-4000. [Link]

Sources

- 1. Production of Trichothecene Mycotoxins by Fusarium Species in Shake Culture | Semantic Scholar [semanticscholar.org]

- 2. courses.washington.edu [courses.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Structural and Functional Characterization of the TRI101 Trichothecene 3-O-Acetyltransferase from Fusarium sporotrichioides and Fusarium graminearum | Semantic Scholar [semanticscholar.org]

- 5. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]

- 6. Verification of TRI3 Acetylation of Trichodermol to Trichodermin in the Plant Endophyte Trichoderma taxi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional characterization of the TRI101 trichothecene 3-O-acetyltransferase from Fusarium sporotrichioides and Fusarium graminearum: kinetic insights to combating Fusarium head blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of Trichothecene Mycotoxins by Fusarium Species in Shake Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of Tri3, a gene encoding 15-O-acetyltransferase from Fusarium sporotrichioides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and characterization of Tri3, a gene encoding 15-O-acetyltransferase from Fusarium sporotrichioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A genetic and biochemical approach to study trichothecene diversity in Fusarium sporotrichioides and Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]